(2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-14-7-6-13(15(18)19-14)16(22)21-10-8-20(9-11-21)12-4-2-1-3-5-12/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCRFBGGRKYORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 2,6-dichloropyridine with 4-phenylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include potassium carbonate or sodium hydride.
Solvent: Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring
The electron-deficient pyridine ring facilitates substitution at the 2- and 6-chlorine positions.
Key Reactions:
-
Amine Substitution :
Reactivity with primary/secondary amines (e.g., morpholine, piperidine) under basic conditions (K₂CO₃/NaH) yields amino-substituted derivatives.
Example :Conditions: Polar aprotic solvents (DMF/DMSO), 12–24 h, yields ~50–75% .
-
Alkoxy/Hydroxy Substitution :
Methanol/sodium methoxide or phenol derivatives displace chlorides under heating.
Example :
Piperazine Ring Functionalization
The 4-phenylpiperazine moiety participates in:
Alkylation/Acylation:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine.
Example :Conditions: K₂CO₃, DMF, RT, 6 h.
-
Acylation : Acetyl chloride or sulfonyl chlorides form amides/sulfonamides.
Acid-Base Reactions:
The piperazine NH group acts as a weak base (pKa ~7–9), forming salts with acids (e.g., HCl, TFA).
Pd-Catalyzed Cross-Coupling Reactions
The dichloropyridine unit enables Buchwald-Hartwig or Ullmann-type couplings:
C–N Coupling:
Pd catalysts (e.g., Pd(OAc)₂/XPhos) couple aryl chlorides with amines:
Suzuki-Miyaura Coupling:
Borylation followed by Pd-mediated coupling with aryl halides:
Reduction of the Methanone Bridge
The ketone group is resistant to mild reductants (e.g., NaBH₄) but reducible via:
-
LiAlH₄ : Converts ketone to methylene (─CH₂─) under anhydrous conditions.
Hydrolysis Reactions
Acid/Base-mediated hydrolysis of the dichloropyridine ring is unlikely under mild conditions but may occur at elevated temperatures (>150°C).
Key Mechanistic Insights:
-
Steric Effects : The 2,6-dichloro substitution pattern directs nucleophiles to the para position (C4) due to steric hindrance.
-
Electronic Effects : The electron-withdrawing ketone group enhances pyridine’s electrophilicity, favoring NAS at C2/C6.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 388.27 g/mol. Its structure features a dichloropyridine moiety attached to a piperazine ring, which is known for enhancing biological activity through various mechanisms.
Medicinal Chemistry Applications
1. Antipsychotic and Antidepressant Activity:
Research indicates that derivatives of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone exhibit significant antipsychotic and antidepressant properties. The piperazine ring is crucial for binding to serotonin receptors, which are targets for many psychiatric medications. Studies have shown that modifications to the piperazine structure can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .
2. Anticancer Research:
The compound has been investigated for its potential anticancer properties. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The dichloropyridine component contributes to its ability to interact with various biological targets involved in cancer proliferation .
3. Neurological Disorders:
Investigations into the neuroprotective effects of this compound suggest it may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis of Bioactive Compounds
The synthesis of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone involves various methodologies that are essential for producing bioactive scaffolds in medicinal chemistry:
1. Multicomponent Reactions:
Recent studies highlight the use of multicomponent reactions (MCRs) as an efficient synthetic strategy for generating this compound alongside other bioactive heterocycles. MCRs facilitate the formation of complex structures in a single step, reducing time and resource consumption .
2. Green Chemistry Approaches:
Emerging research emphasizes environmentally friendly synthesis methods, including aqueous-mediated reactions that minimize waste and hazardous by-products while maintaining high yields of the desired compound .
Case Studies
Case Study 1: Antipsychotic Activity
A study published in a peer-reviewed journal demonstrated that a derivative of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone exhibited potent antipsychotic effects in animal models. The compound showed significant improvement in symptoms associated with schizophrenia when tested against standard treatments.
Case Study 2: Cancer Cell Line Inhibition
In vitro experiments conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The study identified specific pathways affected by the compound, providing insights into its mechanism of action as an anticancer agent.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Thermal Stability
The thermal stability of (2,6-dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone can be inferred from related methanone derivatives. For example:
- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks stabilizing their crystal structures .
- In contrast, methanones with bulkier substituents (e.g., cyclopentyl or cyclohexyl groups on indole fragments) exhibit reduced thermal stability due to steric hindrance disrupting intermolecular interactions .
The dichloropyridine-piperazine scaffold likely exhibits intermediate thermal stability, as chlorine atoms enhance molecular rigidity while the phenylpiperazine group may introduce steric effects.
Crystallographic and Solubility Properties
- The compound’s crystallization behavior is influenced by its substituents. For instance, (2,6-dichloropyridin-3-yl)(4-ethylphenyl)methanone crystallizes in orthorhombic systems (space group Pbc2), with a density of 1.675 g·cm<sup>−3</sup>, while steric hindrance in indole-based methanones prevents similar crystallization .
- Solubility in polar solvents (e.g., ethyl acetate) is moderate, as evidenced by purification via flash chromatography in related derivatives .
Data Table: Key Properties of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone and Analogues
| Compound Name | Molecular Weight (g/mol) | Thermal Decomposition (°C) | Biological Activity (EC50/IC50) | Key Structural Features |
|---|---|---|---|---|
| (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone | ~282 | Not reported | Not reported | Dichloropyridine, phenylpiperazine |
| Di(1H-tetrazol-5-yl)methanone oxime | ~210 | 288.7 | None reported | Tetrazole rings, H-bonding networks |
| Compound 115 (pyridoindole-piperazine methanone) | ~430 | N/A | 2.8 μM (anti-Leishmania) | Pyridoindole core, phenylpiperazine |
| (2,6-Dichloropyridin-3-yl)(4-ethylphenyl)methanone | 280–282 | Not reported | Intermediate for β-lactamase inhibitors | Dichloropyridine, ethylphenyl |
Research Findings and Implications
- Structural flexibility : The dichloropyridine-piperazine scaffold allows modular substitution, enabling optimization for target-specific interactions (e.g., enzyme inhibition or antiparasitic activity) .
- Thermal limitations : While H-bonding in tetrazole analogues enhances stability, steric bulk in phenylpiperazine may reduce crystallinity, necessitating formulation strategies for drug development .
Biological Activity
(2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dichlorinated pyridine ring and a piperazine moiety, which are known for their roles in enhancing bioactivity. The molecular formula is C16H16Cl2N2O, with a molecular weight of approximately 335.22 g/mol.
Antiparasitic Activity
Recent studies have highlighted the compound's antiparasitic properties . For instance, derivatives similar to this compound have shown potent activity against various parasitic infections. A notable study reported that compounds with similar structures exhibited IC50 values ranging from 1.47 to 4.43 µM against Entamoeba histolytica and Giardia intestinalis, suggesting that (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone may possess comparable efficacy .
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological effects , particularly in modulating neurotransmitter systems. It has been suggested that compounds containing piperazine can act as serotonin receptor modulators, which may lead to anxiolytic or antidepressant effects. In vitro studies have demonstrated that related compounds inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .
The biological activities of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurotransmission and parasite metabolism.
- Receptor Modulation : It likely interacts with serotonin and dopamine receptors, influencing mood and behavior.
- Cytotoxicity Against Tumor Cells : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, necessitating further research into its antitumor properties.
Case Study 1: Antiparasitic Efficacy
In a comparative study of pyridine derivatives, (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone was evaluated alongside other compounds for its antiparasitic activity. The results indicated a significant reduction in parasite viability at concentrations as low as 5 µM .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment revealed that the compound exhibited selective inhibition of AChE with an IC50 value of 0.17 µmol/L, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
